molecular formula C23H29N3O3S B11074513 1-Allyl-5'-butyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

1-Allyl-5'-butyl-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11074513
M. Wt: 427.6 g/mol
InChI Key: NCNIDYUNYSXZSI-UHFFFAOYSA-N
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Description

1-Allyl-5’-butyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound, with its unique spiro structure, is of particular interest in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-Allyl-5’-butyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include N,N-dimethylmethylene ammonium chloride, acetic acid, and methanesulfonic acid . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

1-Allyl-5’-butyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . In the industry, it can be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Allyl-5’-butyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets and pathways. The indole core of the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cancer cell growth, reduction of inflammation, and antimicrobial effects .

Comparison with Similar Compounds

Compared to other indole derivatives, 1-Allyl-5’-butyl-3’-[2-(methylthio)ethyl]-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is unique due to its spiro structure and the presence of multiple functional groups. Similar compounds include other spiroindole derivatives and indole-based natural products like tryptophan and serotonin . The unique structure of this compound provides it with distinct biological activities and synthetic utility.

Properties

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

5-butyl-1-(2-methylsulfanylethyl)-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C23H29N3O3S/c1-4-6-13-26-20(27)18-16(11-14-30-3)24-23(19(18)21(26)28)15-9-7-8-10-17(15)25(12-5-2)22(23)29/h5,7-10,16,18-19,24H,2,4,6,11-14H2,1,3H3

InChI Key

NCNIDYUNYSXZSI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2C(NC3(C2C1=O)C4=CC=CC=C4N(C3=O)CC=C)CCSC

Origin of Product

United States

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